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molecular formula C13H19Cl2F3N2O B1353287 Mabuterol hydrochloride CAS No. 54240-36-7

Mabuterol hydrochloride

Cat. No. B1353287
M. Wt: 347.20 g/mol
InChI Key: MMCDXJOMPMIKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04119710

Procedure details

80 gm of 4'-amino-2-tert.butylamino-3'-chloro-5'-trifluoromethyl-acetophenone hydrochloride (decomposition between 223° and 231° C.) were dissolved in 500 ml of methanol, and the solution was cooled to -15° C. 9.5 gm of sodium borohydride were added in small portions over a period of one hour, while stirring and maintaining the temperature between -5° to -15° C. After one hour more of stirring at -15° C., the mixture was acidified with 2N hydrochloric acid, and the methanol was removed in vacuo. The remaining aqueous solution was made alkaline with 2N ammonia and was then extracted with ethyl acetate. The organic layer was washed with water, dried, and 50 ml of 4.5N isopropanolic hydrochloric acid were added. The precipitated hydrochloride of the above-mentioned substance was suction-filtered off and washed with ethyl acetate and ether. M.p. 205°-207° C. (decomp.). By concentration of the filtrate a further amount of the product was obtained.
Name
4'-amino-2-tert.butylamino-3'-chloro-5'-trifluoromethyl-acetophenone hydrochloride
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][C:6]([C:13](=[O:20])[CH2:14][NH:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[CH:5][C:4]=1[Cl:21].[BH4-].[Na+].Cl>CO>[ClH:21].[NH2:2][C:3]1[C:8]([C:9]([F:10])([F:11])[F:12])=[CH:7][C:6]([CH:13]([OH:20])[CH2:14][NH:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[CH:5][C:4]=1[Cl:21] |f:0.1,2.3,6.7|

Inputs

Step One
Name
4'-amino-2-tert.butylamino-3'-chloro-5'-trifluoromethyl-acetophenone hydrochloride
Quantity
80 g
Type
reactant
Smiles
Cl.NC1=C(C=C(C=C1C(F)(F)F)C(CNC(C)(C)C)=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between -5° to -15° C
STIRRING
Type
STIRRING
Details
After one hour more of stirring at -15° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the methanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
50 ml of 4.5N isopropanolic hydrochloric acid were added
FILTRATION
Type
FILTRATION
Details
The precipitated hydrochloride of the above-mentioned substance was suction-filtered off
WASH
Type
WASH
Details
washed with ethyl acetate and ether
CUSTOM
Type
CUSTOM
Details
By concentration of the filtrate a further amount of the product was obtained

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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